molecular formula C12H22BrNO B1438244 2-bromo-N-cycloheptyl-3-methylbutanamide CAS No. 1098361-68-2

2-bromo-N-cycloheptyl-3-methylbutanamide

Cat. No.: B1438244
CAS No.: 1098361-68-2
M. Wt: 276.21 g/mol
InChI Key: NYFYBLMROGEUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cycloheptyl-3-methylbutanamide typically involves the bromination of N-cycloheptyl-3-methylbutanamide. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The product is then purified through crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-cycloheptyl-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-N-cycloheptyl-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-cycloheptyl-3-methylbutanamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The cycloheptyl group provides hydrophobic interactions, while the amide moiety can form hydrogen bonds with biological targets. These interactions collectively contribute to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-cycloheptyl-3-methylbutanamide
  • 2-iodo-N-cycloheptyl-3-methylbutanamide
  • N-cycloheptyl-3-methylbutanamide

Uniqueness

2-bromo-N-cycloheptyl-3-methylbutanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

2-bromo-N-cycloheptyl-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO/c1-9(2)11(13)12(15)14-10-7-5-3-4-6-8-10/h9-11H,3-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFYBLMROGEUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-cycloheptyl-3-methylbutanamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-cycloheptyl-3-methylbutanamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-cycloheptyl-3-methylbutanamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-cycloheptyl-3-methylbutanamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-cycloheptyl-3-methylbutanamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-cycloheptyl-3-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.